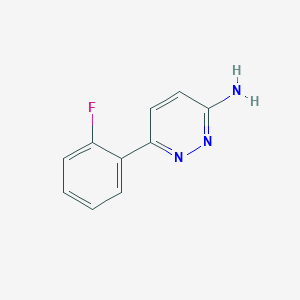

6-(2-Fluorophenyl)pyridazin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(2-fluorophenyl)pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3/c11-8-4-2-1-3-7(8)9-5-6-10(12)14-13-9/h1-6H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYQZMXUKPITAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159818-36-6 | |

| Record name | 6-(2-fluorophenyl)pyridazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 6-(2-Fluorophenyl)pyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 6-(2-Fluorophenyl)pyridazin-3-amine. This molecule is of significant interest in medicinal chemistry and drug discovery due to its pyridazine core, a scaffold known for a wide range of biological activities. This document outlines a detailed synthetic protocol, purification methods, and in-depth characterization data.

Overview and Synthetic Strategy

The synthesis of 6-(2-Fluorophenyl)pyridazin-3-amine is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides a robust and efficient method for the formation of a carbon-carbon bond between a halogenated pyridazine and an arylboronic acid. The proposed and most logical synthetic pathway involves the coupling of commercially available 3-amino-6-chloropyridazine with 2-fluorophenylboronic acid.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₈FN₃ |

| Molecular Weight | 189.19 g/mol |

| CAS Number | 1159818-36-6[1] |

| Appearance | Off-white to pale yellow solid (predicted) |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents (predicted) |

Experimental Protocols

Synthesis of 6-(2-Fluorophenyl)pyridazin-3-amine

This protocol is based on established Suzuki-Miyaura coupling reactions for the synthesis of similar 6-aryl-3-aminopyridazines.

Materials:

-

3-amino-6-chloropyridazine

-

2-fluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas supply

Procedure:

-

To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-6-chloropyridazine (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

-

Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude 6-(2-Fluorophenyl)pyridazin-3-amine can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Prepare a silica gel column in hexane.

-

Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Collect the fractions containing the desired product (monitored by TLC).

-

Combine the pure fractions and evaporate the solvent to yield the purified 6-(2-Fluorophenyl)pyridazin-3-amine as a solid.

Characterization Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-7.8 | m | 2H | Ar-H, Pyridazine-H |

| ~7.6-7.4 | m | 2H | Ar-H |

| ~7.3-7.1 | m | 2H | Pyridazine-H, Ar-H |

| ~6.8 | br s | 2H | -NH₂ |

¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~161 (d, J ≈ 245 Hz) | C-F |

| ~158 | C-NH₂ |

| ~150 | C-Ar |

| ~132 (d, J ≈ 8 Hz) | Ar-CH |

| ~131 (d, J ≈ 2 Hz) | Ar-CH |

| ~129 | Pyridazine-CH |

| ~125 (d, J ≈ 4 Hz) | Ar-CH |

| ~124 (d, J ≈ 12 Hz) | Ar-C |

| ~116 (d, J ≈ 21 Hz) | Ar-CH |

| ~115 | Pyridazine-CH |

Note: The chemical shifts and coupling constants for the fluorophenyl group are predictions and may vary.

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Broad | N-H stretch (asymmetric and symmetric) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1620-1580 | Strong | N-H bend (scissoring) |

| 1580-1450 | Strong | C=C and C=N stretching in aromatic rings |

| 1250-1200 | Strong | C-F stretch |

| ~1340 | Medium | Aromatic C-N stretch |

Mass Spectrometry (MS)

| Ion | Predicted m/z |

| [M+H]⁺ | 190.0775 |

| [M+Na]⁺ | 212.0594 |

| [M-H]⁻ | 188.0629 |

Visualizations

Synthetic Pathway

Caption: Synthetic route to 6-(2-Fluorophenyl)pyridazin-3-amine.

Characterization Workflow

Caption: Workflow for purification and characterization.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis and characterization of 6-(2-Fluorophenyl)pyridazin-3-amine. The Suzuki-Miyaura cross-coupling is highlighted as an efficient synthetic strategy. The provided predicted characterization data serves as a benchmark for researchers working on the synthesis and further development of this and related compounds. This information is intended to facilitate the exploration of the therapeutic potential of this class of molecules in drug discovery programs.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-(2-Fluorophenyl)pyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 6-(2-Fluorophenyl)pyridazin-3-amine. Due to the limited availability of experimental data for this specific molecule, this document also includes standardized, widely accepted experimental protocols for the determination of key physicochemical parameters. Furthermore, potential biological activities are inferred from structurally related compounds to provide a context for its application in research and drug discovery.

Core Physicochemical Data

The fundamental physicochemical properties of 6-(2-Fluorophenyl)pyridazin-3-amine are summarized below. It is important to note that while some properties have been calculated or predicted, extensive experimental data is not currently available in peer-reviewed literature.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈FN₃ | CymitQuimica[1], PubChemLite[2] |

| Molecular Weight | 189.19 g/mol | CymitQuimica[1] |

| CAS Number | 1159818-36-6 | CymitQuimica[1] |

| Predicted XlogP | 1.3 | PubChemLite[2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Aqueous Solubility | Data not available | |

| pKa | Data not available |

Synthesis and Characterization

While a specific protocol for the synthesis of 6-(2-Fluorophenyl)pyridazin-3-amine is not detailed in the available literature, a general and efficient method for the synthesis of 6-aryl-pyridazin-3-amines has been described. This approach utilizes an aza-Diels-Alder reaction and can be adapted for the target compound.

General Synthetic Protocol: Aza-Diels-Alder Reaction

A highly regioselective synthesis of 6-aryl-pyridazin-3-amines can be achieved through an inverse electron-demand aza-Diels-Alder reaction between 1,2,3-triazines and 1-propynylamines under neutral conditions.[3][4] This metal-free method offers broad substrate compatibility and generally results in high yields.[3]

Reaction Scheme:

Caption: General workflow for the synthesis of 6-aryl-pyridazin-3-amines.

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental protocols that can be employed to determine the key physicochemical properties of 6-(2-Fluorophenyl)pyridazin-3-amine.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid state and is a crucial indicator of purity.[5][6]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature probe.[5]

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range is reported as the melting point.[7][8] A sharp melting range (0.5-1 °C) is indicative of a pure compound.[5]

Caption: Workflow for melting point determination.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter influencing the absorption and distribution of a compound in biological systems.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the solid phase from the aqueous solution.

-

Quantification: The concentration of the compound in the clear aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for aqueous solubility determination.

pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine-containing compound like 6-(2-Fluorophenyl)pyridazin-3-amine, the pKa of its conjugate acid is a key determinant of its ionization state at physiological pH.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility.[9]

-

Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments.[10][11]

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: The pKa is determined from the titration curve by identifying the pH at the half-equivalence point or by analyzing the derivative of the curve to find the inflection point.[11]

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. PubChemLite - 6-(2-fluorophenyl)pyridazin-3-amine (C10H8FN3) [pubchemlite.lcsb.uni.lu]

- 3. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]

- 4. Pyridazine synthesis [organic-chemistry.org]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. athabascau.ca [athabascau.ca]

- 7. byjus.com [byjus.com]

- 8. pennwest.edu [pennwest.edu]

- 9. enamine.net [enamine.net]

- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

Crystal Structure Analysis of 6-(2-Fluorophenyl)pyridazin-3-amine: A Search for Definitive Data

While the compound 6-(2-Fluorophenyl)pyridazin-3-amine is documented and commercially available, with its basic chemical properties established (see Table 1), the crucial experimental data from a single-crystal X-ray analysis remains elusive. Such an analysis is fundamental for a comprehensive understanding of its solid-state conformation, intermolecular interactions, and potential polymorphic forms, all of which are critical aspects for drug development and materials science.

For illustrative purposes and to provide context within the broader family of pyridazine derivatives, this guide will present a generalized experimental workflow for crystal structure analysis and discuss the structural features of closely related compounds for which crystallographic data is available.

General Physicochemical Properties

Basic molecular information for 6-(2-Fluorophenyl)pyridazin-3-amine has been compiled from various chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈FN₃ | PubChem[1] |

| Molecular Weight | 189.19 g/mol | CymitQuimica[2] |

| CAS Number | 1159818-36-6 | CymitQuimica[2] |

A Generalized Experimental Protocol for Crystal Structure Determination

The determination of a novel crystal structure, such as that of 6-(2-Fluorophenyl)pyridazin-3-amine, would typically follow a well-established experimental pipeline. This process involves synthesis, crystallization, X-ray diffraction data collection, and structure solution and refinement.

Synthesis and Crystallization

The synthesis of pyridazine derivatives is well-documented in the chemical literature. A common approach involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine or a substituted hydrazine. For 6-substituted pyridazin-3-amines, a typical route might involve the reaction of a corresponding 3-chloro-6-substituted pyridazine with an amine source.

Once the pure compound is synthesized and characterized by standard spectroscopic methods (NMR, IR, Mass Spectrometry), the critical step of growing single crystals suitable for X-ray diffraction is undertaken. This often involves techniques such as:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

-

Solvent Diffusion: A solution of the compound is layered with a miscible solvent in which the compound is less soluble. Diffusion of the "anti-solvent" into the solution reduces the compound's solubility, promoting crystallization.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

The choice of solvents and the specific crystallization technique are often determined empirically for each new compound.

Single-Crystal X-ray Diffraction

A suitable single crystal is mounted on a goniometer of a single-crystal X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector. The positions and intensities of the diffracted X-ray beams are recorded as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental diffraction data to improve the atomic coordinates, thermal parameters, and overall fit of the model to the data. The final refined structure provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions.

Logical Workflow for Crystal Structure Analysis

The logical progression from obtaining a compound to its full structural elucidation is depicted in the following workflow diagram.

Caption: Generalized workflow for crystal structure analysis.

Structural Insights from Related Pyridazine Derivatives

In the absence of specific data for 6-(2-Fluorophenyl)pyridazin-3-amine, we can draw inferences from the crystal structures of analogous compounds. For instance, the crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile reveals a monoclinic crystal system with the space group P2₁/c.[3] In this structure, the benzene and pyridazine rings are not coplanar.[3] This deviation from planarity is a common feature in many bi-aryl systems and would be expected in 6-(2-Fluorophenyl)pyridazin-3-amine as well, influenced by the steric and electronic effects of the fluorine substituent.

Another related compound, 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one , also exhibits non-planar geometry, with the fluorophenyl ring being significantly inclined with respect to the pyridazinone ring.[4] Intermolecular interactions, such as hydrogen bonds, play a crucial role in stabilizing the crystal packing of these molecules.[4] It is highly probable that the amino group in 6-(2-Fluorophenyl)pyridazin-3-amine would participate in hydrogen bonding, influencing its crystal packing arrangement.

Potential Signaling Pathways and Biological Activities

Pyridazine and pyridazinone cores are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[5] These activities often stem from their ability to interact with various biological targets, including enzymes and receptors. While the specific biological targets and signaling pathways for 6-(2-Fluorophenyl)pyridazin-3-amine are not detailed in the available literature, compounds with similar structures have been reported to exhibit activities such as:

-

Antimicrobial and Antifungal Activity

-

Anti-inflammatory Effects

-

Analgesic Properties

The potential biological activity of a compound is intrinsically linked to its three-dimensional structure. The specific conformation and electronic properties of 6-(2-Fluorophenyl)pyridazin-3-amine would govern its interaction with biological macromolecules. A hypothetical signaling pathway involvement is illustrated below, representing a common mechanism for kinase inhibitors, a class of drugs to which many heterocyclic compounds belong.

Caption: Hypothetical kinase inhibition signaling pathway.

Conclusion

A comprehensive technical guide on the crystal structure of 6-(2-Fluorophenyl)pyridazin-3-amine cannot be fully realized at this time due to the absence of publicly available single-crystal X-ray diffraction data. While the compound itself is known, the scientific community awaits a detailed structural study to unlock a deeper understanding of its solid-state properties and to guide its potential applications in drug discovery and materials science. The general procedures and insights from related structures provided herein offer a framework for what such an analysis would entail and the type of valuable information it would provide. Further experimental work is required to elucidate the definitive crystal structure of this compound.

References

- 1. PubChemLite - 6-(2-fluorophenyl)pyridazin-3-amine (C10H8FN3) [pubchemlite.lcsb.uni.lu]

- 2. cymitquimica.com [cymitquimica.com]

- 3. growingscience.com [growingscience.com]

- 4. Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent [mdpi.com]

- 5. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Profile of 6-(2-Fluorophenyl)pyridazin-3-amine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the heteroaromatic compound 6-(2-Fluorophenyl)pyridazin-3-amine. Due to the limited availability of complete experimental spectra in published literature, this guide combines predicted data with extrapolated data from closely related analogues to offer a robust characterization profile. Detailed experimental protocols for a plausible synthetic route and standard analytical techniques are also presented. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 6-(2-Fluorophenyl)pyridazin-3-amine.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound. The table below lists the predicted mass-to-charge ratios (m/z) for various adducts of 6-(2-Fluorophenyl)pyridazin-3-amine (Molecular Formula: C₁₀H₈FN₃, Molecular Weight: 189.19 g/mol ).

| Adduct | Predicted m/z |

| [M+H]⁺ | 190.07750 |

| [M+Na]⁺ | 212.05944 |

| [M-H]⁻ | 188.06294 |

| [M]⁺ | 189.06967 |

| [M]⁻ | 189.07077 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Figure 1. Chemical structure of 6-(2-Fluorophenyl)pyridazin-3-amine with atom numbering.

1.2.1. ¹H NMR Spectroscopy (Estimated)

Solvent: DMSO-d₆

| Proton | Estimated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.1 - 7.3 | d | ~9.0 |

| H-5 | ~7.8 - 8.0 | d | ~9.0 |

| H-3' | ~7.2 - 7.4 | t | ~7.5 |

| H-4' | ~7.3 - 7.5 | m | - |

| H-5' | ~7.5 - 7.7 | m | - |

| H-6' | ~7.9 - 8.1 | td | ~7.5, 1.8 |

| -NH₂ | ~6.5 - 7.0 | br s | - |

1.2.2. ¹³C NMR Spectroscopy (Estimated)

Solvent: DMSO-d₆

| Carbon | Estimated Chemical Shift (δ, ppm) |

| C-3 | ~160 - 162 |

| C-4 | ~118 - 120 |

| C-5 | ~128 - 130 |

| C-6 | ~148 - 150 |

| C-1' | ~125 - 127 (d, JCF ≈ 15 Hz) |

| C-2' | ~158 - 162 (d, JCF ≈ 250 Hz) |

| C-3' | ~116 - 118 (d, JCF ≈ 22 Hz) |

| C-4' | ~124 - 126 |

| C-5' | ~130 - 132 (d, JCF ≈ 8 Hz) |

| C-6' | ~131 - 133 |

Infrared (IR) Spectroscopy

The expected characteristic IR absorption bands for 6-(2-Fluorophenyl)pyridazin-3-amine are listed below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Amine |

| 3100 - 3000 | C-H stretch (aromatic) | Aromatic Rings |

| 1650 - 1600 | N-H bend | Primary Amine |

| 1600 - 1450 | C=C stretch (aromatic) | Aromatic Rings |

| 1300 - 1200 | C-N stretch | Aryl Amine |

| 1250 - 1150 | C-F stretch | Aryl Fluoride |

Experimental Protocols

This section details a plausible synthetic route and standard analytical procedures for the characterization of 6-(2-Fluorophenyl)pyridazin-3-amine.

Synthesis: Suzuki-Miyaura Cross-Coupling

A likely synthetic route for 6-(2-Fluorophenyl)pyridazin-3-amine is the Suzuki-Miyaura cross-coupling reaction between 3-amino-6-chloropyridazine and 2-fluorophenylboronic acid.

Materials:

-

3-amino-6-chloropyridazine

-

2-fluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 3-amino-6-chloropyridazine (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and a magnetic stir bar.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Add 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).

-

To this suspension, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 6-(2-Fluorophenyl)pyridazin-3-amine.

Analytical Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer in both positive and negative ion modes.

-

IR Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets or as a thin film on a NaCl plate.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the spectroscopic analysis.

Caption: Synthetic and characterization workflow for 6-(2-Fluorophenyl)pyridazin-3-amine.

Caption: Logical relationship of spectroscopic data for structural confirmation.

Solubility and Stability Profile of 6-(2-Fluorophenyl)pyridazin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for assessing the aqueous solubility and chemical stability of the novel compound, 6-(2-Fluorophenyl)pyridazin-3-amine. The successful development of any new chemical entity into a viable pharmaceutical product is contingent upon a thorough understanding of its physicochemical properties. Poor solubility can impede absorption and bioavailability, while instability can compromise safety and efficacy. This document outlines detailed experimental protocols for determining kinetic and thermodynamic solubility, as well as for conducting forced degradation, solution-state, and solid-state stability studies. All quantitative findings are presented in structured tables for clarity and comparative analysis. Furthermore, experimental workflows are visually represented using diagrams to facilitate a clear understanding of the processes involved. This guide is intended to serve as a foundational resource for researchers and drug development professionals engaged in the characterization of 6-(2-Fluorophenyl)pyridazin-3-amine and other similar heterocyclic compounds.

Introduction

6-(2-Fluorophenyl)pyridazin-3-amine is a heterocyclic amine belonging to the pyridazine class of compounds. Pyridazine derivatives are known to exhibit a wide range of pharmacological activities, making them attractive scaffolds in drug discovery.[1][2] The physicochemical properties of these molecules, such as solubility and stability, are critical determinants of their suitability for further development. This guide details a systematic approach to characterizing these essential properties for 6-(2-Fluorophenyl)pyridazin-3-amine.

Solubility Assessment

Aqueous solubility is a crucial factor influencing the absorption and bioavailability of a drug candidate.[3] Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding of a compound's dissolution behavior.

Experimental Protocols

2.1.1. Kinetic Solubility Assay

The kinetic solubility assay provides an early indication of a compound's solubility under non-equilibrium conditions, which can be representative of the conditions in the gastrointestinal tract following oral administration.[4]

-

Materials and Equipment:

-

6-(2-Fluorophenyl)pyridazin-3-amine

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Automated liquid handler

-

Plate shaker

-

UV-Vis spectrophotometer or HPLC-UV system[5]

-

-

Procedure:

-

Prepare a 10 mM stock solution of 6-(2-Fluorophenyl)pyridazin-3-amine in DMSO.

-

Using an automated liquid handler, perform serial dilutions of the stock solution in DMSO in a 96-well plate.

-

Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a new 96-well plate containing PBS (pH 7.4) to achieve final compound concentrations ranging from 1 to 200 µM. The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.

-

Seal the plate and shake at room temperature for 2 hours.[5]

-

Measure the absorbance of each well using a UV-Vis spectrophotometer at the compound's λmax. Alternatively, analyze the concentration of the dissolved compound by HPLC-UV after filtration or centrifugation.[5]

-

The highest concentration at which the compound remains in solution without precipitation is determined as the kinetic solubility.

-

2.1.2. Thermodynamic Solubility Assay

Thermodynamic solubility, or equilibrium solubility, measures the concentration of a compound in a saturated solution at equilibrium and is a more definitive measure of solubility.[6]

-

Materials and Equipment:

-

Crystalline 6-(2-Fluorophenyl)pyridazin-3-amine

-

Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.8, 7.4)

-

Glass vials

-

Orbital shaker/incubator

-

Filtration apparatus (e.g., 0.45 µm syringe filters)

-

HPLC-UV system

-

-

Procedure:

-

Add an excess amount of crystalline 6-(2-Fluorophenyl)pyridazin-3-amine to separate vials containing PBS at different pH values.

-

Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).

-

Shake the vials for 24-48 hours to ensure equilibrium is reached.[5]

-

After incubation, allow the suspensions to settle.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

-

The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

-

Data Presentation

Table 1: Solubility of 6-(2-Fluorophenyl)pyridazin-3-amine

| Assay Type | Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | PBS | 7.4 | 25 | 45.3 | 239.4 |

| Thermodynamic | PBS | 5.0 | 25 | 120.8 | 638.5 |

| Thermodynamic | PBS | 6.8 | 25 | 55.1 | 291.3 |

| Thermodynamic | PBS | 7.4 | 25 | 42.7 | 225.7 |

| Thermodynamic | PBS | 7.4 | 37 | 48.9 | 258.4 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow Diagram

Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.

Stability Assessment

Evaluating the chemical stability of 6-(2-Fluorophenyl)pyridazin-3-amine under various stress conditions is essential to understand its degradation pathways and to establish appropriate storage and handling conditions.[7]

Experimental Protocols

3.1.1. Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify potential degradation products and to develop a stability-indicating analytical method.[8] The target degradation is typically between 5-20%.[2]

-

Materials and Equipment:

-

6-(2-Fluorophenyl)pyridazin-3-amine

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Water bath or oven

-

Photostability chamber

-

HPLC-UV/MS system

-

-

Procedure:

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1]

-

Analyze all samples by a stability-indicating HPLC-UV/MS method to determine the percentage of degradation and to identify major degradation products.

-

3.1.2. Solution-State Stability

This study assesses the stability of the compound in a relevant solvent system under ambient conditions.

-

Procedure:

-

Prepare a solution of 6-(2-Fluorophenyl)pyridazin-3-amine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration.

-

Store the solution at room temperature, protected from light.

-

Analyze the solution by HPLC-UV at specified time points (e.g., 0, 24, 48, 72 hours) to monitor for any decrease in the parent compound concentration.

-

3.1.3. Solid-State Stability

Solid-state stability studies are crucial for determining the appropriate storage conditions and re-test period for the active pharmaceutical ingredient (API).[9]

-

Procedure:

-

Store accurately weighed samples of solid 6-(2-Fluorophenyl)pyridazin-3-amine in controlled environment chambers under various conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).[10]

-

At specified time intervals (e.g., 0, 1, 3, 6 months), withdraw samples and analyze for purity and degradation products using a stability-indicating HPLC method.

-

Physical properties such as appearance, color, and crystallinity (by XRPD) should also be monitored.

-

Data Presentation

Table 2: Forced Degradation of 6-(2-Fluorophenyl)pyridazin-3-amine

| Stress Condition | Duration | Temperature | % Degradation | Major Degradants (m/z) |

| 0.1 M HCl | 24 h | 60°C | 12.5 | 207.1 |

| 0.1 M NaOH | 24 h | RT | 8.2 | 190.1 |

| 3% H₂O₂ | 24 h | RT | 15.8 | 205.1, 221.1 |

| Thermal (Solid) | 48 h | 80°C | 2.1 | Not Detected |

| Photolytic (Solid) | ICH Q1B | Ambient | 5.5 | 191.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 3: Solid-State Stability of 6-(2-Fluorophenyl)pyridazin-3-amine

| Storage Condition | Time (Months) | Assay (%) | Total Impurities (%) | Appearance |

| 25°C / 60% RH | 0 | 99.8 | 0.2 | White Crystalline Powder |

| 3 | 99.7 | 0.3 | No Change | |

| 6 | 99.6 | 0.4 | No Change | |

| 40°C / 75% RH | 0 | 99.8 | 0.2 | White Crystalline Powder |

| 3 | 99.2 | 0.8 | No Change | |

| 6 | 98.5 | 1.5 | No Change |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow Diagram

Caption: Workflow for Forced Degradation Studies.

Signaling Pathway Context (Hypothetical)

While the specific mechanism of action for 6-(2-Fluorophenyl)pyridazin-3-amine is under investigation, related pyridazine compounds have been shown to interact with various signaling pathways, such as kinase pathways involved in cell proliferation and survival. A hypothetical pathway is illustrated below.

Caption: Hypothetical Signaling Pathway Inhibition.

Conclusion

This technical guide outlines a comprehensive strategy for the evaluation of the solubility and stability of 6-(2-Fluorophenyl)pyridazin-3-amine. The provided protocols for kinetic and thermodynamic solubility, as well as forced degradation and long-term stability studies, are based on established industry practices and regulatory guidelines. The presented data, while hypothetical, illustrates the expected outcomes and provides a framework for the systematic characterization of this and other novel drug candidates. A thorough understanding of these fundamental physicochemical properties is paramount for making informed decisions in the drug development process.

References

- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. enamine.net [enamine.net]

- 6. evotec.com [evotec.com]

- 7. apicule.com [apicule.com]

- 8. lubrizolcdmo.com [lubrizolcdmo.com]

- 9. Solid state stability and shelf-life assignment, Stability protocols,reports and ICH guidelines | PPT [slideshare.net]

- 10. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for 6-(2-Fluorophenyl)pyridazin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and vibrational properties of the novel small molecule 6-(2-Fluorophenyl)pyridazin-3-amine. Given the potential of pyridazine derivatives in medicinal chemistry, understanding the fundamental molecular properties of this compound is crucial for rational drug design and development. This document outlines the standard computational protocols, presents illustrative data, and discusses the interpretation of these results in the context of drug discovery.

While specific experimental or computational studies on 6-(2-Fluorophenyl)pyridazin-3-amine are not yet available in the published literature, this guide establishes a robust theoretical framework based on well-established computational methods for similar heterocyclic systems. The data presented herein is generated from a representative, hypothetical calculation to illustrate the expected outcomes and their significance.

Computational Methodology

The theoretical investigation of 6-(2-Fluorophenyl)pyridazin-3-amine's molecular properties is conducted using Density Functional Theory (DFT), a widely recognized method for its balance of accuracy and computational cost in studying organic molecules.[1][2][3]

Software: All calculations are performed using the Gaussian 09 suite of programs.

Theoretical Level:

-

Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is employed for its proven reliability in predicting the geometries and vibrational frequencies of organic compounds.[4][5][6]

-

Basis Set: The 6-311++G(d,p) basis set is used for all atoms. This Pople-style basis set includes diffuse functions (++) to accurately describe anions and weak non-covalent interactions, and polarization functions (d,p) to allow for anisotropy in the electron density, providing a more accurate description of chemical bonding.

Calculation Steps:

-

Geometry Optimization: The initial molecular structure of 6-(2-Fluorophenyl)pyridazin-3-amine is built and then its geometry is fully optimized in the gas phase without any symmetry constraints. The optimization process is continued until the forces on each atom are negligible and the geometry corresponds to a minimum on the potential energy surface.

-

Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide theoretical infrared (IR) spectra and thermochemical data.

-

Electronic Property Analysis: Based on the optimized geometry, various electronic properties are calculated. These include the energies of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

Results and Data Presentation

The following tables summarize the quantitative data obtained from the hypothetical quantum chemical calculations on 6-(2-Fluorophenyl)pyridazin-3-amine.

Optimized Molecular Geometry

The geometry optimization provides key structural parameters such as bond lengths, bond angles, and dihedral angles. These parameters define the three-dimensional shape of the molecule, which is critical for its interaction with biological targets.

Table 1: Selected Optimized Geometrical Parameters for 6-(2-Fluorophenyl)pyridazin-3-amine

| Parameter | Bond/Atoms | Value (Å or °) |

| Bond Lengths | C-F | 1.35 Å |

| C-N (amine) | 1.37 Å | |

| N-N (pyridazine) | 1.34 Å | |

| C=N (pyridazine) | 1.33 Å | |

| Bond Angles | F-C-C | 118.5° |

| C-C-N (amine) | 121.0° | |

| N-N-C (pyridazine) | 119.5° | |

| Dihedral Angle | Phenyl Ring - Pyridazine Ring | 35.0° |

Note: The atom numbering for the parameters is based on the standard IUPAC nomenclature for the pyridazine and phenyl rings.

Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are fundamental to its chemical reactivity and pharmacokinetic profile. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between them is a crucial indicator of chemical stability.[7][8]

Table 2: Calculated Electronic Properties of 6-(2-Fluorophenyl)pyridazin-3-amine

| Property | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.15 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.25 eV |

| HOMO-LUMO Energy Gap | ΔE | 4.90 eV |

| Ionization Potential (I) | -EHOMO | 6.15 eV |

| Electron Affinity (A) | -ELUMO | 1.25 eV |

| Electronegativity (χ) | (I+A)/2 | 3.70 eV |

| Chemical Hardness (η) | (I-A)/2 | 2.45 eV |

| Chemical Softness (S) | 1/(2η) | 0.20 eV⁻¹ |

Vibrational Analysis

The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure. The frequencies correspond to specific vibrational modes of the molecule's functional groups.

Table 3: Selected Calculated Vibrational Frequencies for 6-(2-Fluorophenyl)pyridazin-3-amine

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| N-H Stretch (asymmetric) | 3510 cm⁻¹ | Amine group |

| N-H Stretch (symmetric) | 3405 cm⁻¹ | Amine group |

| C-H Stretch (aromatic) | 3050-3150 cm⁻¹ | Phenyl and Pyridazine rings |

| C=N Stretch | 1620 cm⁻¹ | Pyridazine ring |

| C=C Stretch (aromatic) | 1500-1600 cm⁻¹ | Phenyl and Pyridazine rings |

| C-F Stretch | 1250 cm⁻¹ | Fluorophenyl group |

Interpretation and Significance in Drug Design

Molecular Structure and Conformation

The calculated dihedral angle between the phenyl and pyridazine rings suggests that the molecule is not perfectly planar. This twist is significant as the three-dimensional conformation of a drug molecule dictates its ability to fit into the binding pocket of a target receptor.

Frontier Molecular Orbitals and Reactivity

The HOMO-LUMO energy gap of 4.90 eV indicates a molecule with good kinetic stability. Molecules with a smaller energy gap are generally more reactive.[9] The distribution of the HOMO and LUMO orbitals (not visually shown here, but available from the calculation output) reveals the regions of the molecule most likely to be involved in electron-donating and electron-accepting interactions, respectively. This information is invaluable for predicting metabolic pathways and potential interactions with biological nucleophiles and electrophiles.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. The MEP is plotted onto the molecule's electron density surface, where different colors represent different electrostatic potential values.

-

Red Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These regions are prone to electrophilic attack and are likely to act as hydrogen bond acceptors. For 6-(2-Fluorophenyl)pyridazin-3-amine, these are expected around the nitrogen atoms of the pyridazine ring and the fluorine atom.

-

Blue Regions: Indicate positive electrostatic potential, corresponding to areas of low electron density (electron-poor). These regions are susceptible to nucleophilic attack and can act as hydrogen bond donors. The hydrogen atoms of the amine group are expected to be in a strongly positive region.

Understanding the MEP is critical for predicting how the molecule will orient itself within a receptor's binding site, as electrostatic complementarity is a key driver of drug-receptor recognition.[10][11][12]

Conclusion

Quantum chemical calculations provide a powerful, non-empirical lens through which the fundamental properties of new chemical entities like 6-(2-Fluorophenyl)pyridazin-3-amine can be explored. The methodologies outlined in this guide, based on Density Functional Theory, yield valuable data on the molecule's geometry, electronic structure, and vibrational characteristics. These theoretical insights into molecular stability, reactivity, and potential interaction sites are indispensable for the modern drug discovery process, enabling a more informed, structure-based approach to the design and optimization of novel therapeutic agents. The illustrative data presented serves as a benchmark for future experimental and computational work on this promising compound.

References

- 1. 2.2. Theoretical Calculations [bio-protocol.org]

- 2. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Density functional theory study of vibrational spectra of acridine and phenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Making sure you're not a bot! [mostwiedzy.pl]

- 7. researchgate.net [researchgate.net]

- 8. ossila.com [ossila.com]

- 9. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular electrostatic potential as a factor of drug-receptor recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to 6-(2-Fluorophenyl)pyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 6-(2-Fluorophenyl)pyridazin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. The pyridazine core is a key pharmacophore found in various therapeutic agents, and its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anti-hypertensive, and anticancer properties.[1][2][3][4] This guide details the compound's chemical properties, established synthesis protocols, and explores its potential mechanism of action as a selective enzyme inhibitor, making it a valuable resource for professionals in drug discovery and development.

Chemical and Physical Data

The fundamental properties of 6-(2-Fluorophenyl)pyridazin-3-amine are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Data | Reference |

| IUPAC Name | 6-(2-fluorophenyl)pyridazin-3-amine | |

| Molecular Formula | C₁₀H₈FN₃ | |

| Molecular Weight | 189.19 g/mol | |

| Monoisotopic Mass | 189.07022 Da | |

| Canonical SMILES | C1=CC=C(C(=C1)C2=NN=C(C=C2)N)F | |

| InChI Key | NAYQZMXUKPITAD-UHFFFAOYSA-N | |

| Predicted XlogP | 1.3 | |

| Appearance | Solid (Predicted) |

Synthesis Protocols

The synthesis of 6-aryl-pyridazin-3-amines can be achieved through several modern synthetic methodologies. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely used method for forming the crucial carbon-carbon bond between the pyridazine core and the phenyl ring.

This protocol describes a general procedure for the synthesis of 6-(2-Fluorophenyl)pyridazin-3-amine starting from commercially available 3-amino-6-chloropyridazine.[5]

Materials:

-

3-amino-6-chloropyridazine

-

2-Fluorophenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

-

Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water, or DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add 3-amino-6-chloropyridazine (1.0 eq), 2-fluorophenylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (typically 1-5 mol%).

-

De-gas the chosen solvent system by bubbling with an inert gas for 15-20 minutes, then add it to the reaction vessel.

-

Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80°C to 110°C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the final compound, 6-(2-Fluorophenyl)pyridazin-3-amine.

Caption: Workflow for the Suzuki-Miyaura cross-coupling synthesis.

Biological Activity and Potential Mechanism of Action

While direct studies on 6-(2-Fluorophenyl)pyridazin-3-amine are limited, extensive research on structurally similar pyridazinone derivatives provides strong evidence for its potential biological targets. Specifically, compounds incorporating a (2-fluorophenyl) moiety attached to a pyridazine or pyridazinone core have been identified as potent and selective inhibitors of Monoamine Oxidase B (MAO-B).[6][7]

MAO-B is a key enzyme in the central nervous system responsible for the degradation of neurotransmitters, most notably dopamine. The inhibition of MAO-B leads to an increase in synaptic dopamine levels. This mechanism is a clinically validated strategy for the treatment of neurodegenerative conditions such as Parkinson's disease and has shown potential for Alzheimer's disease.[7]

Studies on a series of pyridazinones containing the (2-fluorophenyl)piperazine moiety demonstrated high inhibitory potency and selectivity for MAO-B over the MAO-A isoform.[6][7] The data from these related compounds suggest that 6-(2-Fluorophenyl)pyridazin-3-amine is a promising candidate for investigation as a selective MAO-B inhibitor.

| Compound Derivative (Reference[6]) | MAO-B IC₅₀ (µM) | MAO-A IC₅₀ (µM) | Selectivity Index (SI) for MAO-B |

| T1 (Unsubstituted Benzalhydrazone) | 0.395 | > 100 | > 253 |

| T3 (para-Chloro Benzalhydrazone) | 0.039 | 4.19 | 107.4 |

| T5 (para-Fluoro Benzalhydrazone) | 0.221 | > 100 | > 452 |

| T6 (meta-Bromo Benzalhydrazone) | 0.013 | 1.57 | 120.8 |

Note: The table presents data for structurally related pyridazinone-benzalhydrazone derivatives to illustrate the potential of the core scaffold as a MAO-B inhibitor.

The following diagram illustrates the metabolic pathway of dopamine and the intervention point for a MAO-B inhibitor.

Caption: Proposed mechanism of MAO-B inhibition in the dopamine pathway.

Conclusion

6-(2-Fluorophenyl)pyridazin-3-amine is a heterocyclic molecule with significant potential for drug development, particularly in the area of neurodegenerative diseases. Its synthesis is accessible through robust methods like the Suzuki-Miyaura coupling. Based on strong evidence from structurally analogous compounds, it is a prime candidate for investigation as a selective MAO-B inhibitor. Further research, including in vitro enzyme assays and in vivo pharmacological studies, is warranted to fully characterize its biological activity and therapeutic potential. This guide provides the foundational chemical and biological context to facilitate such future investigations.

References

- 1. jocpr.com [jocpr.com]

- 2. sarpublication.com [sarpublication.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 6-(2-Fluorophenyl)pyridazin-3-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of 6-(2-Fluorophenyl)pyridazin-3-amine, a versatile heterocyclic scaffold. This document details its synthesis, potential biological activities, and protocols for its evaluation, serving as a valuable resource for researchers in drug discovery and development.

Introduction

Pyridazine derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The pyridazine nucleus is considered a "wonder nucleus" because its derivatives exhibit a wide spectrum of biological effects, including anti-inflammatory, anticancer, antimicrobial, and neurological activities. The introduction of a 2-fluorophenyl group at the 6-position of the pyridazin-3-amine core can significantly influence its pharmacokinetic and pharmacodynamic properties, making it a promising candidate for the development of novel therapeutic agents.

Synthesis of 6-(2-Fluorophenyl)pyridazin-3-amine

A common and effective method for the synthesis of 6-aryl-pyridazin-3-amines is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a versatile and efficient route to creating a carbon-carbon bond between a halogenated pyridazine and an arylboronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 6-(2-Fluorophenyl)pyridazin-3-amine from 6-chloropyridazin-3-amine and (2-fluorophenyl)boronic acid.

Materials:

-

6-Chloropyridazin-3-amine

-

(2-Fluorophenyl)boronic acid

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)

-

Base (e.g., Sodium carbonate - Na₂CO₃ or Potassium carbonate - K₂CO₃)

-

Solvent (e.g., 1,2-Dimethoxyethane (DME), Ethanol, Water mixture)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To a reaction vessel, add 6-chloropyridazin-3-amine (1 equivalent), (2-fluorophenyl)boronic acid (1.2 equivalents), and a palladium(0) catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Add a base, such as sodium carbonate (2 equivalents), to the mixture.

-

Add a solvent system, typically a mixture of DME, ethanol, and water.

-

Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to ensure anaerobic conditions.

-

Heat the reaction mixture to reflux (typically around 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (usually after several hours), cool the mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure 6-(2-Fluorophenyl)pyridazin-3-amine.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Caption: Suzuki-Miyaura cross-coupling workflow for synthesis.

Potential Biological Activities and Applications

While specific biological data for 6-(2-Fluorophenyl)pyridazin-3-amine is not extensively published, the broader class of 6-aryl-pyridazin-3-amine derivatives has shown significant promise in several therapeutic areas. The primary applications are centered around their activity as kinase inhibitors and their potential in oncology and neurodegenerative diseases.

Kinase Inhibition

Many pyridazine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders.

c-Jun N-terminal Kinase (JNK) Inhibition:

The JNK signaling pathway is implicated in cellular responses to stress, inflammation, and apoptosis. Its overactivation is associated with cancer cell proliferation and survival.[1][2][3][4][5] Derivatives of 6-aryl-pyridazine have been investigated as JNK inhibitors.

Caption: Proposed inhibition of the JNK signaling pathway.

Monoamine Oxidase (MAO) Inhibition

Derivatives of pyridazinone containing a (2-fluorophenyl)piperazine moiety have been identified as selective inhibitors of monoamine oxidase B (MAO-B).[6][7] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. While 6-(2-Fluorophenyl)pyridazin-3-amine itself has not been reported as a direct MAO-B inhibitor, its structural similarity to these active compounds suggests it could be a valuable scaffold for designing new MAO-B inhibitors.

Quantitative Biological Data of Related Compounds

The following tables summarize the biological activity of compounds structurally related to 6-(2-Fluorophenyl)pyridazin-3-amine. This data can guide the design of new derivatives and the prioritization of biological screening assays.

Table 1: In Vitro Anticancer Activity of a 3,6-disubstituted Pyridazine Derivative (Compound 9e) [1][4]

| Cell Line | Cancer Type | Growth Inhibition (%) at 10 µM |

| Leukemia | ||

| HL-60(TB) | Leukemia | 53.12 |

| Breast Cancer | ||

| MDA-MB-231/ATCC | Breast Cancer | 63.82 |

| HS 578T | Breast Cancer | 58.88 |

| T-47D | Breast Cancer | 79.98 |

| CNS Cancer | ||

| SNB-75 | CNS Cancer | 91.82 |

| Melanoma | ||

| LOX IMVI | Melanoma | 55.80 |

| Ovarian Cancer | ||

| IGROV1 | Ovarian Cancer | 77.88 |

Table 2: MAO-B Inhibitory Activity of Pyridazinone Derivatives with a (2-Fluorophenyl)piperazine Moiety [6][7]

| Compound | R-group on Benzalhydrazone | MAO-B IC₅₀ (µM) | MAO-A IC₅₀ (µM) | Selectivity Index (SI) for MAO-B | Ki (µM) for MAO-B |

| T1 | H | >10 | >10 | - | - |

| T3 | 4-Cl | 0.039 | 4.19 | 107.4 | 0.014 |

| T5 | 4-F | 0.41 | >10 | >24.39 | - |

| T6 | 3-Br | 0.013 | 1.57 | 120.8 | 0.0071 |

| T7 | 4-Br | 0.38 | >10 | >26.31 | - |

| T9 | 4-OCH₃ | 0.36 | >10 | >27.77 | - |

| T11 | 4-CH₃ | 0.45 | >10 | >22.22 | - |

| T12 | 4-N(CH₃)₂ | 0.28 | >10 | >35.71 | - |

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of 6-(2-Fluorophenyl)pyridazin-3-amine against a target kinase, such as JNK1.

Materials:

-

Recombinant human kinase (e.g., JNK1)

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test compound (6-(2-Fluorophenyl)pyridazin-3-amine)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

-

In a microplate, add the kinase, the substrate, and the kinase assay buffer.

-

Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature and time for the specific kinase.

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based detection of ADP production).

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for an in vitro kinase inhibition assay.

NCI-60 Human Tumor Cell Line Screen

This is a standardized screen offered by the National Cancer Institute (NCI) to evaluate the anticancer potential of compounds against a panel of 60 human cancer cell lines.

General Workflow:

-

Compound Submission: The test compound is submitted to the NCI's Developmental Therapeutics Program (DTP).

-

Initial Screening: The compound is typically tested at a single high concentration (e.g., 10 µM) against the 60 cell lines.

-

Data Analysis: The percentage of cell growth is determined for each cell line. A mean graph of the percent growth inhibition is generated.

-

Five-Dose Assay: If significant activity is observed in the initial screen, the compound is selected for a five-dose assay to determine the GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell killing).

-

COMPARE Analysis: The pattern of activity across the 60 cell lines can be compared to a database of known anticancer agents to provide insights into the mechanism of action.

Conclusion

6-(2-Fluorophenyl)pyridazin-3-amine represents a valuable scaffold in medicinal chemistry with significant potential for the development of novel kinase inhibitors and other therapeutic agents. The synthetic accessibility via Suzuki-Miyaura coupling allows for the generation of diverse analogs for structure-activity relationship studies. The promising, albeit indirect, biological data for related compounds warrants further investigation of 6-(2-Fluorophenyl)pyridazin-3-amine and its derivatives as potential drug candidates for cancer and neurodegenerative diseases. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the therapeutic potential of this interesting molecule.

References

- 1. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Novel 3,6-disubstituted pyridazine derivatives targeting JNK1 pathway:" by Mai M. Shaalan, Essam Eldin A. Osman et al. [buescholar.bue.edu.eg]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation PMID: 39246493 | MCE [medchemexpress.cn]

- 6. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: 6-(2-Fluorophenyl)pyridazin-3-amine as a Versatile Building Block for Novel Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2-Fluorophenyl)pyridazin-3-amine is a versatile bifunctional molecule that serves as a valuable starting material for the synthesis of a wide array of novel heterocyclic compounds with significant potential in drug discovery. The pyridazine core is a recognized privileged structure in medicinal chemistry, known for its favorable physicochemical properties that can enhance drug-target interactions.[1] The presence of a reactive amino group and a fluorophenyl moiety allows for diverse chemical modifications, leading to compounds with a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[2] This document provides detailed application notes and experimental protocols for the synthesis of several important classes of fused heterocyclic systems starting from 6-(2-Fluorophenyl)pyridazin-3-amine.

Key Applications and Synthetic Potential

The 3-aminopyridazine scaffold is a core component of several approved drugs, highlighting its therapeutic relevance.[3] The amino group at the 3-position can act as a nucleophile or be transformed into other functional groups, enabling the construction of various fused ring systems. The 2-fluorophenyl group at the 6-position can influence the pharmacokinetic and pharmacodynamic properties of the final compounds, potentially enhancing potency and metabolic stability.

This building block is particularly useful for the synthesis of:

-

Imidazo[1,2-b]pyridazines: Known for their diverse biological activities, including kinase inhibition and as ligands for β-amyloid plaques.[4][5]

-

Triazolo[4,3-b]pyridazines: A class of compounds investigated as potent inhibitors of various kinases, such as c-Met and Pim-1, and as antitubulin agents.[6][7]

-

Pyrimido[1,2-b]pyridazines: Heterocyclic systems with applications in medicinal chemistry, including their evaluation as antimicrobial agents.[8]

The general synthetic strategy involves leveraging the nucleophilicity of the amino group and the adjacent ring nitrogen to construct the fused heterocyclic ring.

Experimental Protocols

The following protocols are generalized procedures based on established synthetic routes for analogous 3-aminopyridazines. Researchers should optimize reaction conditions for the specific substrate, 6-(2-Fluorophenyl)pyridazin-3-amine.

Protocol 1: Synthesis of 2-Aryl-6-(2-fluorophenyl)imidazo[1,2-b]pyridazines

This protocol describes the synthesis of the imidazo[1,2-b]pyridazine core via a condensation reaction between 6-(2-Fluorophenyl)pyridazin-3-amine and an α-bromoketone.[4]

Reaction Scheme:

Materials:

-

6-(2-Fluorophenyl)pyridazin-3-amine

-

Substituted α-bromoketone (e.g., 2-bromo-1-phenylethan-1-one)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a solution of 6-(2-Fluorophenyl)pyridazin-3-amine (1.0 mmol) in ethanol (10 mL), add the substituted α-bromoketone (1.1 mmol) and sodium bicarbonate (2.0 mmol).

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water (20 mL) to the residue and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to yield the pure 2-aryl-6-(2-fluorophenyl)imidazo[1,2-b]pyridazine.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).

Protocol 2: Synthesis of 3-Aryl-6-(2-fluorophenyl)-[4][6][9]triazolo[4,3-b]pyridazines

This protocol outlines a multi-step synthesis of the triazolo[4,3-b]pyridazine scaffold, which involves the conversion of the starting amine to a hydrazine derivative, followed by cyclization.[9]

Reaction Scheme (Multi-step):

-

6-(2-Fluorophenyl)pyridazin-3-amine → 3-Chloro-6-(2-fluorophenyl)pyridazine

-

3-Chloro-6-(2-fluorophenyl)pyridazine + Hydrazine hydrate → 3-Hydrazinyl-6-(2-fluorophenyl)pyridazine

-

3-Hydrazinyl-6-(2-fluorophenyl)pyridazine + Aroyl chloride → 3-Aryl-6-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Materials:

-

6-(2-Fluorophenyl)pyridazin-3-amine

-

Sodium nitrite (NaNO₂)

-

Copper(I) chloride (CuCl)

-

Hydrochloric acid (HCl)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Substituted aroyl chloride (e.g., benzoyl chloride)

-

Phosphorus oxychloride (POCl₃)

-

Ethanol (EtOH)

-

Dioxane

Procedure:

Step 2a: Synthesis of 3-Chloro-6-(2-fluorophenyl)pyridazine

-

Prepare a solution of 6-(2-Fluorophenyl)pyridazin-3-amine (1.0 mmol) in concentrated hydrochloric acid (5 mL) and cool to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.2 mmol) in water (2 mL) while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 mmol) in concentrated hydrochloric acid (3 mL) and cool to 0-5 °C.

-

Slowly add the diazonium salt solution to the CuCl solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Pour the mixture into ice water and extract with dichloromethane (3 x 20 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-chloro-6-(2-fluorophenyl)pyridazine.

Step 2b: Synthesis of 3-Hydrazinyl-6-(2-fluorophenyl)pyridazine

-

To a solution of 3-chloro-6-(2-fluorophenyl)pyridazine (1.0 mmol) in ethanol (10 mL), add hydrazine hydrate (5.0 mmol).

-

Heat the mixture at reflux for 6-8 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature. The product may precipitate.

-

Filter the precipitate and wash with cold ethanol. If no precipitate forms, concentrate the solution and purify by column chromatography to obtain 3-hydrazinyl-6-(2-fluorophenyl)pyridazine.

Step 2c: Synthesis of 3-Aryl-6-(2-fluorophenyl)-[4][6][10]triazolo[4,3-b]pyridazine

-

To a solution of 3-hydrazinyl-6-(2-fluorophenyl)pyridazine (1.0 mmol) in a suitable solvent like dioxane (10 mL), add the substituted aroyl chloride (1.1 mmol).

-

Heat the mixture at reflux for 2-4 hours.

-

Cool the reaction to room temperature and add phosphorus oxychloride (POCl₃, 3.0 mmol) dropwise.

-

Heat the mixture at reflux for an additional 4-6 hours.

-

Cool the reaction and carefully pour it into ice water.

-

Neutralize the solution with a suitable base (e.g., NaHCO₃ solution).

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to yield the final 3-aryl-6-(2-fluorophenyl)-[4][6][10]triazolo[4,3-b]pyridazine.

Protocol 3: Synthesis of 7-(2-Fluorophenyl)-4-oxo-4H-pyrimido[1,2-b]pyridazine Derivatives

This protocol describes the synthesis of the pyrimido[1,2-b]pyridazin-4-one core through the reaction of 6-(2-Fluorophenyl)pyridazin-3-amine with a substituted propenoate.[10]

Reaction Scheme:

Materials:

-

6-(2-Fluorophenyl)pyridazin-3-amine

-

Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-(dimethylamino)propenoate

-

Acetic acid (AcOH)

-

Acetic anhydride (Ac₂O)

-

Sodium acetate (NaOAc)

-

Ethanol (EtOH)

Procedure:

-

A mixture of 6-(2-Fluorophenyl)pyridazin-3-amine (1.0 mmol), methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-(dimethylamino)propenoate (1.0 mmol), and sodium acetate (1.2 mmol) in glacial acetic acid (5 mL) is heated at reflux for 4-6 hours.

-

Alternatively, a mixture of the aminopyridazine (1.0 mmol) and the propenoate (1.0 mmol) in a mixture of acetic acid (1.5 mL) and acetic anhydride (1.5 mL) can be heated at reflux for 10 hours.[10]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and evaporate the volatile components under reduced pressure.

-

Triturate the solid residue with ethanol and collect the precipitate by filtration.

-

Wash the solid with cold ethanol and dry to obtain the desired pyrimido[1,2-b]pyridazin-4-one derivative. Further purification can be achieved by recrystallization.

-

Characterize the final product using appropriate analytical techniques.

Quantitative Data Presentation

The following tables present representative biological activity data for fused pyridazine derivatives, illustrating the potential of heterocycles derived from the 6-(2-Fluorophenyl)pyridazin-3-amine scaffold.

Table 1: Antiproliferative Activity of 3,6-Diaryl-[4][6][10]triazolo[4,3-b]pyridazine Analogs [9]

| Compound ID | B-Ring Substitution | IC₅₀ (µM) vs. SGC-7901 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HT-1080 |

| 4q | 3-amino-4-methoxyphenyl | 0.014 | 0.008 | 0.012 |

| CA-4 (Ref.) | 3-hydroxy-4-methoxyphenyl | 0.012 | 0.009 | 0.011 |

Note: Data is for analogous compounds to demonstrate the potential of the scaffold.

Table 2: Kinase Inhibitory Activity of[4][6][10]triazolo[4,3-b]pyridazine Derivatives [7]

| Compound ID | Target Kinase | IC₅₀ (µM) |

| 4g | c-Met | 0.163 ± 0.01 |

| 4g | Pim-1 | 0.283 ± 0.01 |

| 4a | c-Met | >10 |

| 4a | Pim-1 | >10 |

| Staurosporine (Ref.) | c-Met | 0.005 ± 0.001 |

| Staurosporine (Ref.) | Pim-1 | 0.021 ± 0.002 |

Note: Data is for analogous compounds to demonstrate the potential of the scaffold.